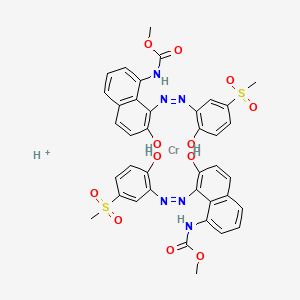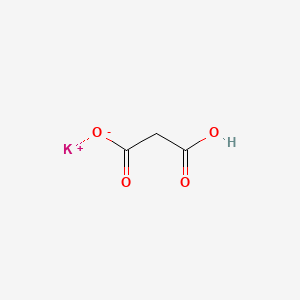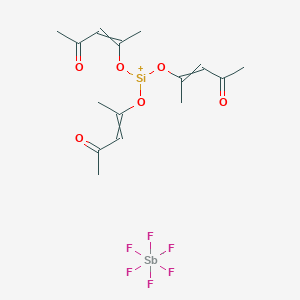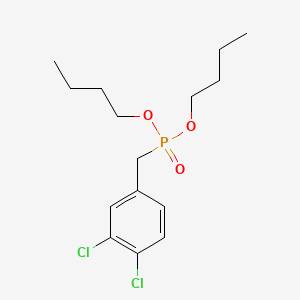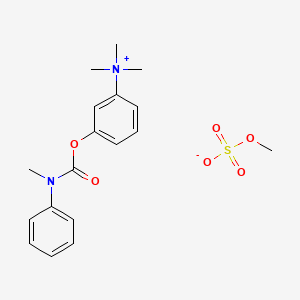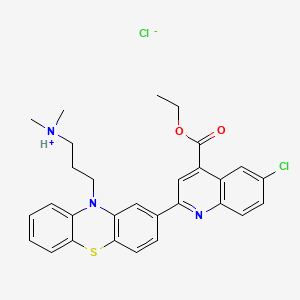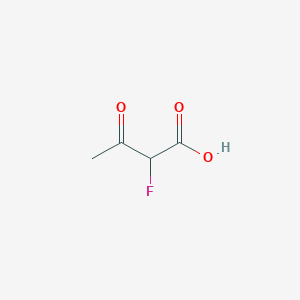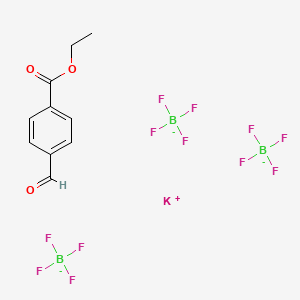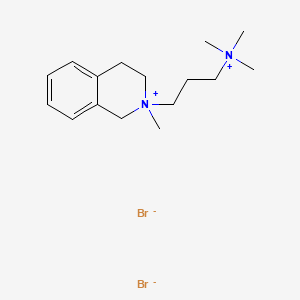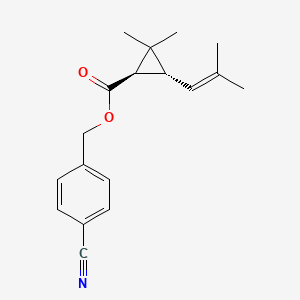
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester, (1R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester, (1R-trans)- is a complex organic compound characterized by a three-membered cyclopropane ring and a cyanophenyl group. It has a specific stereochemical arrangement with a (1R,3R) configuration. The compound also contains a methyl ester group and a 2-methyl-1-propenyl side chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate reagents to introduce the 2,2-dimethyl-3-(2-methyl-1-propenyl) and (4-cyanophenyl)methyl ester groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced compounds.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a synthetic intermediate for the creation of more complex organic molecules. Its unique structural features and reactivity make it valuable in various organic synthesis applications .
Biology
In biological research, this compound may be used to study the effects of specific structural modifications on biological activity. Its interactions with biological molecules can provide insights into structure-activity relationships .
Medicine
In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In industrial applications, this compound is used as a building block in the production of other complex molecules. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The precise biological or chemical properties of this compound are not fully understood without further context or information. its unique structural features suggest that it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-cyanophenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester
- Tetramethrin
- Urea, N,N’-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester lies in its specific stereochemical arrangement and the presence of both a cyclopropane ring and a cyanophenyl group.
Eigenschaften
CAS-Nummer |
82535-32-8 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
(4-cyanophenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21NO2/c1-12(2)9-15-16(18(15,3)4)17(20)21-11-14-7-5-13(10-19)6-8-14/h5-9,15-16H,11H2,1-4H3/t15-,16+/m1/s1 |
InChI-Schlüssel |
MQRCYPSLRFLLOE-CVEARBPZSA-N |
Isomerische SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(C=C2)C#N)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



